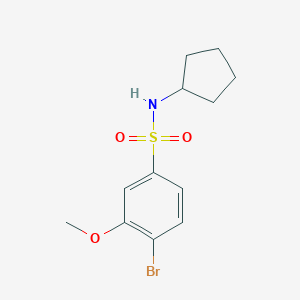
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole, also known as MBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with biological systems through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. This compound has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively low cost and easy synthesis. Additionally, its unique chemical structure and potential applications make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of photovoltaics and corrosion inhibition. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of even more promising compounds.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with thioacetic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid, followed by cyclization with acetic anhydride. Both methods result in the formation of this compound as a white crystalline powder.
Applications De Recherche Scientifique
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of photovoltaics, where it has been shown to enhance the efficiency of solar cells by absorbing light in the ultraviolet region of the spectrum. This compound has also been studied for its potential use as a corrosion inhibitor, as well as its ability to act as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C12H9N3OS |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
(5-methylbenzotriazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-10-9(7-8)13-14-15(10)12(16)11-3-2-6-17-11/h2-7H,1H3 |
Clé InChI |
ZZXNCTHQTGFRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)









![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)